molecular formula C19H26ClNO6 B1666080 Arbaclofen placarbil CAS No. 847353-30-4

Arbaclofen placarbil

Cat. No. B1666080
M. Wt: 399.9 g/mol
InChI Key: JXTAALBWJQJLGN-KSSFIOAISA-N
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Description

Arbaclofen Placarbil is a prodrug of Arbaclofen . It is a selective gamma-amino-butyric acid type B receptor agonist and the R-enantiomer of baclofen . It was discovered and patented by XenoPort as a new chemical entity with an improved pharmacokinetic profile compared to baclofen . It was believed to have therapeutic potential in treating gastroesophageal reflux disease (GERD) and plasticity .


Synthesis Analysis

Arbaclofen Placarbil, the acyloxyalkyl carbamate prodrug of R-arbaclofen, is believed to undergo hydrolysis by the esterase enzyme human carboxylesterase-2 into the parent amine, R-baclfen . Carbon dioxide, isobutyric acid, isobutyraldehyde are also expected to be produced in equimolar quantities .


Molecular Structure Analysis

The molecular formula of Arbaclofen Placarbil is C19H26ClNO6 . Its average mass is 399.866 Da and its monoisotopic mass is 399.144867 Da .


Chemical Reactions Analysis

Arbaclofen Placarbil is efficiently absorbed and rapidly converted to R-baclofen after oral dosing . Exposure to R-baclofen is proportional to Arbaclofen Placarbil dose, whereas exposure to the intact prodrug is low .


Physical And Chemical Properties Analysis

Arbaclofen Placarbil has a more favorable pharmacokinetic profile than baclofen, with less fluctuations in plasma drug levels . Unlike baclofen, absorption of R-baclofen (arbaclofen) is not limited to the upper small intestine .

Scientific Research Applications

Enhanced Absorption and Metabolism

Arbaclofen placarbil, as a novel transported prodrug of R-baclofen, shows improved pharmacokinetic properties over R-baclofen. It is designed for absorption throughout the intestine via both passive and active mechanisms. This enhanced absorption leads to a more efficient conversion to R-baclofen in human and animal tissues, primarily catalyzed by human carboxylesterase-2. This results in a more consistent exposure to R-baclofen, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and spasticity (Lal et al., 2009).

Treatment of Gastroesophageal Reflux Disease (GERD)

Arbaclofen placarbil has been evaluated for its efficacy in reducing reflux episodes in patients with GERD. Clinical trials have demonstrated a significant decrease in reflux episodes, with improved tolerability at various dosage levels. This indicates its potential as an effective treatment for GERD, offering an alternative to traditional therapies (Gerson et al., 2010), (Vakil et al., 2011).

Management of Spasticity

Arbaclofen placarbil has been studied for its role in managing spasticity due to spinal cord injury and multiple sclerosis. It has shown efficacy in improving muscle tone and reducing severity of spasticity, with good tolerability and sustained efficacy. This suggests its potential as a treatment option for patients with spasticity arising from neurological conditions (Nance et al., 2011), (Vollmer et al., 2013).

Potential in Autism Spectrum Disorders

Emerging research has explored the use of arbaclofen in treating symptoms of autism spectrum disorders (ASD). While results are mixed, some studies indicate improvements in social behavior and a reduction in symptoms associated with ASD, making it a potential therapeutic option for this condition (Erickson et al., 2014), (Veenstra-VanderWeele et al., 2017).

Safety And Hazards

Arbaclofen Placarbil may increase the central nervous system depressant (CNS depressant) activities of Buprenorphine . The risk or severity of CNS depression can be increased when Bupropion is combined with Arbaclofen Placarbil .

properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAALBWJQJLGN-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40233754
Record name Arbaclofen placarbil
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Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R-baclofen is postulated to aid in spasticity by acting as an agonist of the inhibitory gamma aminobutyric acid neurotransmission pathway.
Record name Arbaclofen Placarbil
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Product Name

Arbaclofen placarbil

CAS RN

847353-30-4
Record name Arbaclofen placarbil
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Record name Arbaclofen placarbil [USAN:INN]
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Record name Arbaclofen Placarbil
Source DrugBank
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Record name Arbaclofen placarbil
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Record name (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-(2-methyl-1-oxopropoxy)propoxy]-oxomethyl]amino]butanoic acid
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Record name ARBACLOFEN PLACARBIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
R Lal, J Sukbuntherng, EHL Tai, S Upadhyay… - … of Pharmacology and …, 2009 - ASPET
… Arbaclofen placarbil demonstrated … of arbaclofen placarbil demonstrated sustained R-baclofen exposure in dogs with bioavailability up to 68%. In clinical use, arbaclofen placarbil may …
Number of citations: 126 jpet.aspetjournals.org
NB Vakil, JF Huff, A Bian, DS Jones… - Official journal of the …, 2011 - journals.lww.com
OBJECTIVES: It has been shown that arbaclofen placarbil (AP) inhibits reflux in gastroesophageal reflux disease (GERD) following single oral dosing. This study evaluated the efficacy …
Number of citations: 63 journals.lww.com
NB Vakil, FJ Huff, KC Cundy - Alimentary pharmacology & …, 2013 - Wiley Online Library
… arbaclofen placarbil (… for arbaclofen placarbil using less frequent dosing than is required for racemic baclofen, which is dosed three or four times a day. Doses of arbaclofen placarbil …
Number of citations: 31 onlinelibrary.wiley.com
LB Gerson, JF Huff, A Hila, WK Hirota… - Official journal of the …, 2010 - journals.lww.com
OBJECTIVES: Arbaclofen placarbil (AP), previously designated as XP19986, is an investigational prodrug of the active R-isomer of baclofen, a γ-aminobutyric acid agonist reflux …
Number of citations: 91 journals.lww.com
PW Nance, FJ Huff, A Martinez-Arizala, Z Ayyoub… - Spinal cord, 2011 - nature.com
… To evaluate the efficacy and safety of arbaclofen placarbil (AP) in patients with spasticity … Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism…
Number of citations: 10 www.nature.com
D Chen, R Lal, JF Huff, J Sukbuntherng… - Official journal of the …, 2009 - journals.lww.com
Purpose: Arbaclofen Placarbil (AP) is a novel Transported Prodrug of the reflux inhibitor R-baclofen, and is under investigation for the treatment of symptomatic gastroesophageal reflux …
Number of citations: 2 journals.lww.com
R Lal, K Zomorodi, J Sukbuntherng, W Luo… - Official journal of the …, 2010 - journals.lww.com
Purpose: Arbaclofen placarbil (AP), a novel reflux inhibitor, is an actively transported prodrug of the R isomer of baclofen (RB). AP is currently under investigation as an adjunct to proton …
Number of citations: 2 journals.lww.com
T Vollmer, D Chen, P Nance, A Ellenbogen, S Flitman… - 2013 - AAN Enterprises
OBJECTIVE: This ongoing, Phase 3 trial is evaluating the efficacy and safety of 3 doses of arbaclofen placarbil (AP), compared with placebo, for treatment of spasticity in patients with …
Number of citations: 0 n.neurology.org
N Vakil, J Huff, D Jones, A Bian… - Official journal of the …, 2009 - journals.lww.com
Purpose: Arbaclofen Placarbil (AP) is a novel Transported Prodrug of the reflux inhibitor R-baclofen. The effects of AP on sleep-related symptoms were evaluated as part of a Phase 2 …
Number of citations: 0 journals.lww.com
GH Kim - Journal of neurogastroenterology and motility, 2010 - synapse.koreamed.org
… Arbaclofen placarbil, a novel R-baclofen prodrug: improved ADME properties compared to R-… Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux …
Number of citations: 2 synapse.koreamed.org

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